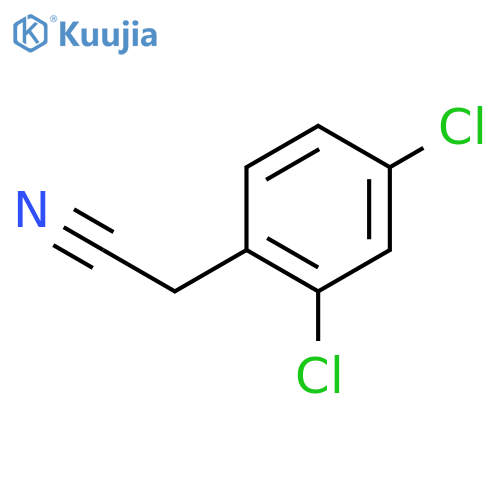Cas no 6306-60-1 (2,4-Dichlorophenylacetonitrile)

6306-60-1 structure
商品名:2,4-Dichlorophenylacetonitrile
2,4-Dichlorophenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-Dichlorophenyl)acetonitrile
- 2,4-Dichlorobenzyl cyanide
- 2,4-Dichlorophenylacetonitrile
- 2,4,6-TRI-TERT-BUTYLNITROBENZENE
- 2,4-DCCN
- 2,4-dichloro cyanobenzene
- 2,4-Dichlorobenzeneacetonitrile
- 2,4-Dichlorophenylac
- 4-Dichlorophenylacetonitrile
- Benzeneacetonitrile, 2,4-dichloro-
- (2,4-Dichlorophenyl)acetonitrile
- Acetonitrile, (2,4-dichlorophenyl)-
- D9J4C5M11E
- VJARIBGMDPJLCL-UHFFFAOYSA-N
- (2,4-dichloro-phenyl)-acetonitrile
- (2,4-dichlorphenyl)acetonitril
- 2-(2,4-dichlorophenyl)ethanenitrile
- PubChem9014
- DSSTox_RID_79
- NSC22988
- Q27276278
- UNII-D9J4C5M11E
- DTXSID6041185
- FT-0610052
- CK2049
- NSC-22988
- Z104477208
- NS00035282
- SCHEMBL549082
- VJARIBGMDPJLCL-UHFFFAOYSA-
- D1792
- DTXCID4021185
- Tox21_301022
- W-104935
- F0001-1712
- NCGC00248259-01
- 2,4-dichlorophenyl-acetonitrile
- 2-(2,4-dichlorophenyl)acetonitrile;2,4-Dichlorophenylacetonitrile
- AKOS000119594
- 2,4-Dichlorophenylacetonitrile, 98%
- Benzeneacetonitrile,4-dichloro-
- InChI=1/C8H5Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
- EN300-20190
- 6306-60-1
- EINECS 228-621-4
- CHEMBL3183818
- Acetonitrile,4-dichlorophenyl)-
- DICHLOROPHENYLACETONITRILE, 2,4-
- NCGC00254924-01
- AC-23570
- 2,4-dichlorophenyl acetonitrile
- A834195
- MFCD00001899
- 6-bromo-2-chloroBenzoic acid
- CAS-6306-60-1
- AI3-12073
- AM10838
- CS-0071560
- FT-0610069
- STR00977
- NSC 22988
-
- MDL: MFCD00001899
- インチ: 1S/C8H5Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
- InChIKey: VJARIBGMDPJLCL-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C([H])=C([H])C=1C([H])([H])C#N)Cl
- BRN: 2047688
計算された属性
- せいみつぶんしりょう: 184.98000
- どういたいしつりょう: 184.979905
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 23.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ベージュクリスタル
- 密度みつど: 1.4274 (rough estimate)
- ゆうかいてん: 58-61 °C (lit.)
- ふってん: 306.06°C (rough estimate)
- フラッシュポイント: 華氏温度:348.8°f< br / >摂氏度:176°C< br / >
- 屈折率: 1.5690 (estimate)
- PSA: 23.79000
- LogP: 3.05948
- ようかいせい: 未確定
2,4-Dichlorophenylacetonitrile セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:3276
- WGKドイツ:1
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:

- 包装等級:III
- リスク用語:R20/21/22; R36/37/38
- 包装グループ:III
- 危険レベル:6.1
- ちょぞうじょうけん:Store at room temperature
- 包装カテゴリ:III
- セキュリティ用語:6.1
- 危険レベル:6.1
2,4-Dichlorophenylacetonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,4-Dichlorophenylacetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1142200-10g |
2,4-Dichlorophenylacetonitrile |
6306-60-1 | 98% | 10g |
¥46.00 | 2024-05-06 | |
| TRC | D474018-1g |
2,4-Dichlorophenylacetonitrile |
6306-60-1 | 1g |
$ 60.00 | 2022-06-05 | ||
| Life Chemicals | F0001-1712-10g |
"2,4-Dichlorophenylacetonitrile" |
6306-60-1 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
| Life Chemicals | F0001-1712-0.25g |
"2,4-Dichlorophenylacetonitrile" |
6306-60-1 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
| Chemenu | CM254202-500g |
2-(2,4-Dichlorophenyl)acetonitrile |
6306-60-1 | 95+% | 500g |
$215 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1142200-25g |
2,4-Dichlorophenylacetonitrile |
6306-60-1 | 98% | 25g |
¥67.00 | 2024-05-06 | |
| Key Organics Ltd | STR00977-5MG |
2,4-Dichlorophenylacetonitrile |
6306-60-1 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Enamine | EN300-20190-0.05g |
2-(2,4-dichlorophenyl)acetonitrile |
6306-60-1 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-20190-0.25g |
2-(2,4-dichlorophenyl)acetonitrile |
6306-60-1 | 95.0% | 0.25g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-20190-1.0g |
2-(2,4-dichlorophenyl)acetonitrile |
6306-60-1 | 95.0% | 1.0g |
$26.0 | 2025-02-20 |
2,4-Dichlorophenylacetonitrile 関連文献
-
Mohsen Shekouhy Catal. Sci. Technol. 2012 2 1010
-
Y. Sugiura,Y. Tachikawa,Y. Nagasawa,N. Tada,A. Itoh RSC Adv. 2015 5 70883
-
Ahmed Al Otaibi,Christopher P. Gordon,Jayne Gilbert,Jennette A. Sakoff,Adam McCluskey RSC Adv. 2014 4 19806
-
4. Conjugated azoalkenes. Part 14. Synthesis of new 1-amino- and 1,2-diaminopyrrole derivatives by reaction of some conjugated azoalkenes with activated methylene compounds RCH2Ac and RCH2CN (R = aryl, heteroaryl)Orazio A. Attanasi,Zhiyuan Liao,Alexander McKillop,Stefania Santeusanio,Franco Serra-Zanetti J. Chem. Soc. Perkin Trans. 1 1993 315
6306-60-1 (2,4-Dichlorophenylacetonitrile) 関連製品
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:6306-60-1)2,4-Dichlorophenylacetonitrile

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ